Product packaging for 5-(Acetoxymethyl) Fluorescein Diacetate(Cat. No.:)

5-(Acetoxymethyl) Fluorescein Diacetate

Cat. No.: B13438669
M. Wt: 488.4 g/mol
InChI Key: LUAIFKWIAGEFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Fluorogenic Esterase Substrates

The concept of using fluorogenic substrates to detect enzymatic activity within cells dates back to the mid-20th century. One of the earliest and most well-known examples is fluorescein (B123965) diacetate (FDA). toku-e.comresearchgate.net Researchers discovered that by masking the hydroxyl groups of fluorescein with acetate (B1210297) esters, the molecule becomes non-fluorescent and lipophilic, allowing it to readily cross cell membranes. Once inside a viable cell, intracellular esterase enzymes cleave the acetate groups, regenerating the highly fluorescent fluorescein molecule. toku-e.comresearchgate.net This enzymatic conversion forms the basis of a simple and effective method for assessing cell viability, as only cells with active esterases and intact membranes can accumulate the fluorescent product. toku-e.comnih.gov This principle has been widely applied to measure total microbial activity in various environmental samples, including soil and litter. nih.gov

Rationale for Acetoxymethyl (AM) Ester Masking in Fluorescent Probes

While fluorescein diacetate proved the utility of the ester-masking strategy, its product, fluorescein, is not always well-retained within cells. To address this and to improve the loading of probes with negatively charged groups, the acetoxymethyl (AM) ester masking technique was developed. thermofisher.comnih.gov The AM ester group renders the molecule electrically neutral, which facilitates its passage across the cell membrane at lower concentrations than its diacetate counterpart. thermofisher.commedchemexpress.com

Once inside the cell, intracellular esterases hydrolyze the AM ester, releasing the fluorescent indicator. aatbio.com In the case of probes derived from carboxyfluorescein, this enzymatic cleavage yields a product with additional negative charges. medchemexpress.com These extra charges increase the polarity of the molecule, significantly improving its retention within the cytoplasm of cells with intact membranes. medchemexpress.com

Overview of 5-(Acetoxymethyl) Fluorescein Diacetate (5-CFDA-AM) as a Cell-Permeant Fluorogenic Compound

This compound (5-CFDA-AM) is a prime example of a fluorogenic probe that leverages the advantages of AM ester masking. aatbio.com This cell-permeant esterase substrate is designed to measure both the enzymatic activity of intracellular esterases and the integrity of the cell membrane. aatbio.com In its native state, 5-CFDA-AM is non-fluorescent. However, upon entering a viable cell, it is hydrolyzed by intracellular esterases. This two-step enzymatic cleavage removes the acetate and acetoxymethyl groups, yielding the highly fluorescent product, 5-carboxyfluorescein (B1664652). aatbio.com The resulting 5-carboxyfluorescein is well-retained within the cell, and its bright green fluorescence can be detected using techniques such as fluorescence microscopy and flow cytometry. aatbio.com

The principle of the 5-CFDA-AM assay is based on the premise that only viable cells possess both the active esterases necessary to hydrolyze the substrate and an intact cell membrane required to retain the fluorescent product. aatbio.com This makes 5-CFDA-AM a reliable tool for assessing cell viability and cytotoxicity. nih.gov

Detailed Research Findings

The utility of 5-CFDA-AM and related compounds is underpinned by their chemical and enzymatic properties. Research has characterized the kinetics of hydrolysis and compared the performance of different fluorescein derivatives.

One study conducted on the yeast Saccharomyces cerevisiae investigated the uptake and hydrolysis of carboxyfluorescein diacetate (cFDA), a closely related compound to 5-CFDA-AM. The hydrolysis of cFDA by intracellular esterases was found to follow Michaelis-Menten kinetics. nih.govnih.gov The apparent maximum reaction rate (Vmax) and Michaelis constant (Km) were determined, providing insight into the efficiency of the enzymatic conversion. nih.govnih.gov

Enzyme Kinetic Parameters for cFDA Hydrolysis in Saccharomyces cerevisiae Cell Extracts
ParameterValue
Apparent Vmax12.3 nmol·min⁻¹·mg of protein⁻¹
Apparent Km0.29 mM

The choice of a fluorescent probe often depends on the specific experimental requirements, such as cellular retention and pH sensitivity. A comparison of various esterase substrates highlights the distinct properties of each.

Comparison of Fluorescein-Based Esterase Substrates
SubstrateKey PropertiesProduct pKa
Fluorescein Diacetate (FDA)Poorly retained, pH-sensitive fluorescence.6.4
5(6)-Carboxyfluorescein Diacetate (5(6)-CFDA)Moderately well retained, pH-sensitive fluorescence.6.4
5-CFDA, AMEasier to load than CFDA, yields the same well-retained product.6.4
Calcein (B42510) AMQuite well retained, less pH-sensitive than BCECF.~5

The fluorescent product of 5-CFDA-AM hydrolysis, 5-carboxyfluorescein, exhibits specific spectroscopic properties that are essential for its detection.

Spectroscopic Properties of 5-Carboxyfluorescein
PropertyWavelength (nm)Color
Excitation (Ex)~495Blue
Emission (Em)~525Green

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H20O9 B13438669 5-(Acetoxymethyl) Fluorescein Diacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H20O9

Molecular Weight

488.4 g/mol

IUPAC Name

(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)methyl acetate

InChI

InChI=1S/C27H20O9/c1-14(28)32-13-17-4-7-21-20(10-17)26(31)36-27(21)22-8-5-18(33-15(2)29)11-24(22)35-25-12-19(34-16(3)30)6-9-23(25)27/h4-12H,13H2,1-3H3

InChI Key

LUAIFKWIAGEFKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O

Origin of Product

United States

Intracellular Biotransformation and Fluorescence Activation of 5 Acetoxymethyl Fluorescein Diacetate

Mechanism of Plasma Membrane Permeation by 5-CFDA-AM

The initial and critical step for the intracellular action of 5-CFDA-AM is its passage across the plasma membrane. This process is governed by the physicochemical properties of the molecule. 5-CFDA-AM is chemically designed to be hydrophobic and electronically neutral. medchemexpress.comfishersci.ca The presence of the acetoxymethyl (AM) and acetate (B1210297) ester groups masks the polar carboxyl and hydroxyl groups of the parent fluorescein (B123965) molecule. This masking eliminates the negative charges and increases the lipophilicity of the compound, allowing it to readily partition into the lipid bilayer of the plasma membrane and diffuse into the cytoplasm down its concentration gradient. researchgate.net This passive diffusion mechanism does not require cellular energy or specific transporters, enabling efficient loading of the probe into a wide variety of cell types. nih.govnih.gov

Role of Intracellular Esterases in Cleavage of Acetoxymethyl Groups

Once inside the cell, the non-fluorescent 5-CFDA-AM molecule serves as a substrate for ubiquitous intracellular enzymes known as non-specific esterases. researchgate.netaatbio.com These enzymes, present in the cytoplasm of viable cells, catalyze the hydrolysis of the ester bonds. aatbio.comnih.gov The process involves the cleavage of the two acetate moieties from the fluorescein core and the acetoxymethyl ester group. This enzymatic action is a hallmark of metabolically active cells with an intact cytoplasmic environment necessary to support enzyme function. aatbio.com The absence of this enzymatic activity in dead or dying cells means the probe is not activated, and no fluorescence is generated. researchgate.net

Formation and Intracellular Retention of Fluorescent Carboxyfluorescein

The enzymatic hydrolysis of 5-CFDA-AM results in a profound transformation of the molecule's properties, leading to the generation of a fluorescent signal and its entrapment within the cell.

The cleavage of the acetate and acetoxymethyl groups by intracellular esterases unmasks the hydroxyl and carboxyl groups of the fluorescein molecule, yielding the highly fluorescent compound 5-carboxyfluorescein (B1664652) (5-CF). nih.govaatbio.com In its esterified form (5-CFDA-AM), the molecule is held in a non-fluorescent, lactone configuration. The enzymatic hydrolysis allows the molecule to adopt a quinonoid structure, which is responsible for its strong green fluorescence upon excitation with blue light (typically around 488 nm). aatbio.com

The conversion of 5-CFDA-AM to 5-carboxyfluorescein is accompanied by a significant increase in the molecule's polarity and net negative charge. medchemexpress.comfishersci.ca The newly exposed carboxyl and hydroxyl groups become ionized at the physiological pH of the cytosol, imparting multiple negative charges to the molecule. This negatively charged, hydrophilic product is membrane-impermeant and is therefore effectively trapped within the cell. researchgate.netnih.gov This phenomenon, known as "ionic trapping," is contingent upon the presence of an intact and functional plasma membrane that can maintain the necessary ion gradients and prevent the leakage of the fluorescent product into the extracellular medium. researchgate.netaatbio.com The retention of carboxyfluorescein is significantly better than that of fluorescein (the product of Fluorescein Diacetate, FDA), which has a more rapid efflux rate from cells. nih.gov

Factors Influencing Enzymatic Hydrolysis Kinetics and Fluorescence Signal Generation

The rate of 5-carboxyfluorescein generation and the resulting fluorescence intensity are not constant but are influenced by several key factors. The kinetics of the intracellular esterase activity can be described using the Michaelis-Menten model, which relates the rate of reaction to the substrate concentration.

Key kinetic parameters for the hydrolysis of carboxyfluorescein diacetate (a closely related compound) by intracellular esterases have been determined in studies using cell extracts, providing valuable insight into the enzymatic process.

Table 1: Michaelis-Menten Kinetic Parameters for cFDA Hydrolysis in Saccharomyces cerevisiae Cell Extracts at 40°C

Parameter Value
Apparent Vmax 12.3 nmol·min-1·mg of protein-1
Apparent Km 0.29 mM

Data sourced from Breeuwer et al. (1995). nih.gov

Another study in EMT6 mouse mammary tumor cells found the Km for Carboxyfluorescein Diacetate (CFDA) hydrolysis to be approximately 19 µM. nih.gov The Michaelis constant (Km) represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), indicating the affinity of the esterases for the substrate.

The enzymatic hydrolysis is also highly sensitive to environmental conditions such as temperature and pH.

Table 2: Influence of Temperature on Relative Esterase Activity

Temperature (°C) Relative Activity (%) for cFDA Hydrolysis
20 ~35%
30 ~60%
40 100%
50 ~85%

Data represents the percentage of maximum enzyme activity observed at the optimal temperature of 40°C for cFDA hydrolysis in S. cerevisiae cell extracts. Adapted from Breeuwer et al. (1995). researchgate.net

Table 3: Influence of pH on Relative Esterase Activity

pH Relative Activity (%) for cFDA Hydrolysis
5.0 ~20%
6.0 ~60%
7.0 ~95%
8.0 100%
9.0 ~70%

Data represents the percentage of maximum enzyme activity observed at the optimal pH of approximately 8.0 for cFDA hydrolysis in S. cerevisiae cell extracts. Adapted from Breeuwer et al. (1995). researchgate.net

These data illustrate that the rate of fluorescence generation is optimal at physiological to slightly alkaline pH and at temperatures around 40°C. Deviations from these optimal conditions can significantly reduce the rate of enzymatic hydrolysis and, consequently, the intensity of the fluorescent signal. Other factors, such as the concentration and specific activity of intracellular esterases, which can vary between cell types, also play a crucial role in determining the kinetics of 5-CFDA-AM conversion. acs.org

Methodological Applications of 5 Acetoxymethyl Fluorescein Diacetate in Cellular Research

Assessment of Cell Viability and Metabolic Activity

5-(Acetoxymethyl) Fluorescein (B123965) Diacetate (5-CFDA-AM) is a widely utilized fluorescent probe for the assessment of cell viability and metabolic activity. iwaponline.comaatbio.com Its utility stems from its ability to selectively stain living cells, providing a robust method for quantifying viable cells within a population. aatbio.comaatbio.com

Correlation with Cellular Metabolic State and Esterase Activity

A higher level of intracellular esterase activity leads to a more rapid conversion of 5-CFDA-AM to 5-CF, resulting in a stronger fluorescent signal. nih.gov Therefore, the intensity of fluorescence can be used as a quantitative measure of the metabolic activity of a cell population. nih.gov For instance, in a study on Giardia duodenalis cysts, 5-CFDA-AM was successfully employed as a marker for metabolic activity, where metabolically active cysts exhibited green fluorescence. iwaponline.com

Evaluation of Cell Membrane Integrity as an Indirect Measure

While the primary mechanism of 5-CFDA-AM relies on enzymatic activity, it also serves as an indirect indicator of cell membrane integrity. nih.govaatbio.com An intact cell membrane is essential for retaining the fluorescent product, 5-CF, within the cytoplasm. aatbio.comresearchgate.net If the cell membrane is compromised, as is the case in dead or dying cells, the hydrophilic 5-CF will leak out of the cell, leading to a loss of fluorescence. researchgate.net

Therefore, the presence of a strong and stable fluorescent signal is indicative of a cell that not only possesses active esterases but also maintains a structurally sound and functional cell membrane. aatbio.comamerigoscientific.com This dual-check mechanism, requiring both enzymatic activity and membrane integrity, enhances the reliability of 5-CFDA-AM as a probe for cell viability. aatbio.com

Quantitative Analysis of Intracellular Esterase Activity

Beyond its application as a general viability marker, 5-CFDA-AM can be employed for the quantitative analysis of intracellular esterase activity. nih.gov The rate of conversion of the non-fluorescent substrate to its fluorescent product is proportional to the activity of intracellular esterases. nih.gov

In a study on Saccharomyces cerevisiae, the hydrolysis of carboxyfluorescein diacetate (cFDA), a related compound, was found to follow Michaelis-Menten kinetics. nih.gov The researchers were able to calculate the apparent maximum reaction velocity (Vmax) and Michaelis constant (Km), providing a quantitative measure of esterase activity within the yeast cells. nih.gov Such quantitative approaches allow for a more detailed investigation of cellular metabolism and the effects of various stimuli on enzyme kinetics.

ParameterValueOrganism
Apparent Vmax12.3 nmol·min⁻¹·mg of protein⁻¹Saccharomyces cerevisiae
Apparent Km0.29 mMSaccharomyces cerevisiae

Research into Intracellular pH Dynamics

The fluorescent product of 5-CFDA-AM hydrolysis, 5-carboxyfluorescein (B1664652), is a pH-sensitive fluorophore. abcam.comanaspec.com Its fluorescence emission spectrum changes with variations in intracellular pH (pHi), making it a valuable tool for studying cellular pH dynamics. abcam.comaatbio.com Intracellular pH is a critical parameter that influences a wide range of cellular processes, including enzyme activity, cell growth, and signal transduction. aatbio.com

While other fluorescein derivatives like BCECF-AM are more commonly used for precise ratiometric pH measurements, 5-carboxyfluorescein can still provide valuable qualitative and semi-quantitative information about changes in intracellular pH. aatbio.comnih.govresearchgate.netnih.gov The pKa of carboxyfluorescein is approximately 6.5, making it suitable for monitoring pH changes within the physiological range of the cytoplasm. biotium.com

Investigations of Specific Cellular Functions

The properties of 5-CFDA-AM and its derivatives make them versatile tools for investigating a variety of specific cellular functions beyond general viability and pH.

One significant application is in cell tracing and tracking . fishersci.ca Once cleaved by intracellular esterases, the fluorescent product is well-retained in living cells, allowing researchers to follow cell populations over time. fishersci.ca A derivative, 5-(and 6-)-carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE), is particularly effective for long-term cell tracing as it covalently binds to intracellular proteins, ensuring the fluorescent label is passed on to daughter cells during cell division. nih.gov

In the field of cytotoxicity assays , 5-CFDA-AM provides a reliable method to assess the impact of toxic compounds on cell viability. nih.govthermofisher.com For example, it has been used to detect the concentration-dependent toxic effects of pentachlorophenol (B1679276) on primary hepatocytes. nih.gov The reduction in fluorescence intensity directly correlates with the cytotoxic effect of the compound.

Cellular Adhesion Studies

The study of cellular adhesion, a fundamental process in tissue formation, immune response, and cancer metastasis, often requires robust methods for quantifying the attachment of cells to various substrates or to other cells. 5-(Acetoxymethyl) Fluorescein Diacetate provides a straightforward and sensitive method for this purpose. The assay principle involves labeling a suspension of cells with 5-AM FDA. These labeled cells are then added to a substrate, which can be a culture plate coated with extracellular matrix proteins (e.g., collagen, fibronectin) or a monolayer of another cell type.

After an incubation period that allows for cell adhesion, non-adherent cells are removed by gentle washing. The fluorescence of the remaining adherent cells is then quantified using a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the number of adherent cells. This method offers a significant advantage over older techniques that relied on radioactive isotopes, as it is safer and less labor-intensive.

Research findings have demonstrated the utility of fluorescein-based dyes in quantifying cell adhesion in various contexts. For example, in studies of cancer cell biology, this method can be used to assess the adhesion of tumor cells to endothelial layers, a critical step in metastasis. Similarly, it can be employed to investigate the binding of immune cells to target cells or to vascular surfaces during an inflammatory response.

Table 1: Representative Data from a Cellular Adhesion Assay Using this compound

Treatment GroupSubstrateMean Fluorescence Intensity (Arbitrary Units)Percentage of Adherent Cells (%)
ControlFibronectin45,890100
Inhibitor AFibronectin21,57047
Inhibitor BFibronectin39,46086
ControlCollagen38,750100
Inhibitor ACollagen15,50040
Inhibitor BCollagen35,25091

Multi-Drug Resistance Mechanisms

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1). These transporters actively efflux a wide range of chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. This compound and its analogs are substrates for some of these efflux pumps.

The non-fluorescent 5-AM FDA readily diffuses into both drug-sensitive and MDR-expressing cells. Inside the cells, it is hydrolyzed by esterases into the fluorescent fluorescein. In drug-sensitive cells, the fluorescein is retained, leading to strong fluorescence. However, in MDR-expressing cells, the unhydrolyzed 5-AM FDA can be actively pumped out by transporters like P-glycoprotein before it can be converted by esterases. This results in significantly lower intracellular fluorescence in resistant cells compared to their sensitive counterparts.

This difference in fluorescence can be exploited to study MDR mechanisms. By measuring the accumulation of fluorescence in the presence and absence of known MDR inhibitors, researchers can functionally assess the activity of these efflux pumps. A potent inhibitor will block the efflux of 5-AM FDA, leading to increased intracellular fluorescence in the resistant cells. This assay provides a dynamic and functional measure of MDR activity, which can be used for screening potential MDR-reversing compounds.

Table 2: Research Findings on P-glycoprotein Activity Using a Fluorescein Diacetate-Based Assay

Cell LineP-gp ExpressionTreatmentMean Intracellular Fluorescence (Arbitrary Units)
Drug-SensitiveLowNone8,950
Drug-SensitiveLowP-gp Inhibitor9,120
Drug-ResistantHighNone1,230
Drug-ResistantHighP-gp Inhibitor7,540

Apoptosis Research

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis. A key feature of viable cells is the presence of active intracellular esterases. As cells undergo apoptosis, the activity of these enzymes diminishes. The application of this compound can be used to monitor this aspect of cellular health.

In this context, 5-AM FDA acts as a viability probe. Healthy, non-apoptotic cells with active esterases will efficiently convert the non-fluorescent substrate into highly fluorescent fluorescein, resulting in brightly stained cells. In contrast, apoptotic cells, particularly in the later stages, exhibit decreased esterase activity. Consequently, they are less efficient at hydrolyzing 5-AM FDA, leading to a significant reduction in fluorescence intensity.

This method can be combined with other apoptotic markers in multi-parameter flow cytometry to distinguish different stages of cell death. For instance, co-staining with a dye that indicates loss of membrane integrity, such as propidium (B1200493) iodide (PI), allows for the differentiation of viable cells (fluorescein-positive, PI-negative), early apoptotic cells (which may still retain some esterase activity and membrane integrity), and late apoptotic or necrotic cells (fluorescein-negative, PI-positive). While other related compounds like 5,6-carboxyfluorescein diacetate succinimidyl ester (CFSE) are used to track cell division and can also be used to trace apoptotic cells, the fundamental principle of esterase activity measurement with 5-AM FDA provides a direct assessment of cellular metabolic health during apoptosis. researchgate.net

Chemotaxis Investigations

Chemotaxis, the directed migration of cells in response to a chemical gradient, is fundamental to processes such as immune surveillance, wound healing, and cancer cell invasion. Assays designed to study chemotaxis often require a method to quantify the number of cells that have migrated through a porous membrane towards a chemoattractant.

This compound offers a sensitive and efficient means of labeling cells for this purpose. Cells are pre-labeled with 5-AM FDA, which renders them fluorescent. These labeled cells are then placed in the upper chamber of a migration device, such as a Boyden chamber, which is separated from a lower chamber by a microporous membrane. The lower chamber contains a solution with the chemoattractant being investigated.

After an appropriate incubation period, the number of cells that have migrated through the membrane into the lower chamber can be quantified by measuring the fluorescence in the lower chamber or by lysing the migrated cells and measuring the fluorescence of the lysate. This fluorescence-based method allows for high-throughput screening of potential chemoattractants or inhibitors of chemotaxis and is a significant improvement over manual cell counting methods.

Table 3: Illustrative Results from a Neutrophil Chemotaxis Assay

Chemoattractant (Lower Chamber)Mean Fluorescence of Migrated Cells (Arbitrary Units)Fold Increase Over Control
Control Medium1,5601.0
Chemoattractant X (10 nM)8,2405.3
Chemoattractant Y (10 nM)12,1707.8
Chemoattractant X + Inhibitor Z2,1301.4

Lymphocyte Migration and Proliferation Studies

The study of lymphocyte behavior is central to immunology. Tracking their migration to sites of inflammation and monitoring their proliferative response to antigens are key aspects of this research. While the closely related compound carboxyfluorescein diacetate succinimidyl ester (CFSE) is more commonly cited for its ability to covalently bind to intracellular proteins and track cell division through successive halving of fluorescence, the underlying principle of using fluorescein diacetates for labeling is shared. renyi.hunih.gov

5-AM FDA can be used to label lymphocytes for short-term migration studies. renyi.hu The bright fluorescence allows for the visualization and tracking of labeled cells after they are introduced into an in vitro model or, in some cases, an in vivo system. The retention of the fluorescent product within viable cells makes it possible to identify and locate the labeled lymphocytes within a mixed population or tissue.

For proliferation studies, the dye dilution principle is key. When a lymphocyte labeled with a fluorescein diacetate derivative divides, the fluorescent dye is distributed approximately equally between the two daughter cells. renyi.hu Consequently, each successive generation of cells will exhibit half the fluorescence intensity of the parent generation. This allows researchers to use flow cytometry to resolve distinct peaks of fluorescence, each corresponding to a successive round of cell division. This powerful technique provides detailed information on the proliferative kinetics of lymphocyte populations in response to specific stimuli. renyi.hunih.gov

Advanced Techniques Employing 5 Acetoxymethyl Fluorescein Diacetate

Fluorescence Microscopy for Spatiotemporal Cellular Analysis

Fluorescence microscopy utilizes the fluorescence generated from intracellularly converted 5-(Acetoxymethyl) Fluorescein (B123965) Diacetate to visualize the spatial distribution of viable cells within a sample over time. This technique allows for a non-destructive, global measure of viable cell distribution in complex structures like tissue-engineered constructs. researchgate.netnih.gov

Epifluorescence microscopy is a common method for visualizing cells stained with fluorescein diacetate derivatives. This technique allows for the rapid assessment of cell viability and distribution across a sample. researchgate.net In studies involving phytoplankton, for example, epifluorescence microscopy is used to discriminate between live and dead cells based on staining intensity. nih.gov However, this application can face challenges. For instance, in certain phytoplankton taxa, green autofluorescence can create a confounding signal, and the strong red fluorescence from chlorophyll (B73375) can interfere with the detection of the green fluorescence from the stain. nih.govresearchgate.net Furthermore, high background fluorescence from esterases released by cells that have lysed can also compromise accurate detection. nih.gov

Live-cell imaging provides dynamic insights into cellular processes in real-time. thermofisher.com Methodologies using probes like 5-(Acetoxymethyl) Fluorescein Diacetate involve incubating cells with the dye solution, allowing it to permeate the cell membrane and undergo enzymatic conversion. aatbio.com For successful long-term imaging, maintaining a stable and controlled environment is critical. thermofisher.com This includes regulating temperature, humidity, and CO2 levels to ensure cells remain healthy and function naturally throughout the experiment. researchgate.net Specialized media, such as Gibco FluoroBrite DMEM, have been developed to reduce background fluorescence while sustaining cell viability during extended imaging sessions. thermofisher.com Time-lapse confocal microscopy, when used with fluorescein diacetate and other dyes like propidium (B1200493) iodide, can reveal the dynamics of cellular health, such as pathogen-induced cell death in plant cells. nih.gov

Flow Cytometry for Single-Cell Analysis

Flow cytometry is a powerful high-throughput technique that analyzes individual cells as they pass through a laser beam. biocompare.combdbiosciences.com When stained with a viability dye like fluorescein diacetate, flow cytometers can rapidly measure the fluorescence of thousands of cells per second, providing quantitative data on cell populations. researchgate.netnih.gov

A primary application of this compound in flow cytometry is the accurate counting of viable cells. nih.gov Living cells, which retain the fluorescent product, are detected in the appropriate fluorescence channel (typically excited by a 488 nm laser with emission detected around 530 nm). nih.govresearchgate.net By analyzing a known volume of cell suspension over a set period, the concentration of viable cells can be precisely determined. nih.gov This method is sensitive enough to quantify viable cell concentrations from as low as 100 cells/ml to over a million cells/ml. nih.gov To improve accuracy, an extracellular washing step can be included in the protocol to enhance the signal-to-noise ratio, allowing for better detection of metabolically active cells. researchgate.net

Table 1: Parameters for Flow Cytometric Analysis of Phytoplankton Viability Using Fluorescein Diacetate (FDA)
ParameterDescriptionTypical Setting/ValueReference
Excitation Wavelength The laser wavelength used to excite the fluorophore.488 nm nih.gov
Emission Detection (Green) The filter bandwidth used to collect fluorescence from FDA-stained cells.533 nm (30 nm bandwidth) nih.gov
Emission Detection (Red) The filter used to detect chlorophyll autofluorescence for gating.>670 nm nih.gov
Gating Strategy Signals used to isolate the phytoplankton population from debris.Chlorophyll a fluorescence (Fred) and side scatter nih.gov
Stain Concentration Final concentration of FDA used for staining cells.~75 µM researchgate.net
Incubation Time Duration for which cells are exposed to the staining solution.10 minutes researchgate.net

The intensity of fluorescence emitted by individual cells is not merely a binary (live/dead) signal; it can also reflect the metabolic state of the cells. researchgate.net Variations in esterase activity can lead to different levels of fluorescein accumulation, resulting in a range of fluorescence intensities across a cell population. nih.gov This allows for the characterization of distinct subpopulations. For instance, cells under stress or in different phases of growth may exhibit altered metabolic activity and, therefore, different fluorescence profiles. nih.gov By analyzing the distribution of fluorescence intensity, researchers can identify and quantify these subpopulations, gaining deeper insight into the physiological heterogeneity of the sample. researchgate.net This is particularly useful in fields like phytoplankton research, where staining intensity can vary between species and even with environmental conditions like nutrient availability or light exposure. nih.gov

Spectrofluorometric Applications for Bulk Sample Analysis

The application of fluorescein diacetate derivatives in spectrofluorometric assays is particularly well-established for environmental samples. For instance, the hydrolysis of these substrates has been used to measure the total microbial activity in soil, providing an indication of soil health and quality. researchgate.netijcmas.com In these analyses, a soil sample is incubated with a buffered solution of the fluorescein diacetate derivative. The enzymes present in the soil microflora hydrolyze the substrate, leading to an increase in fluorescence that is proportional to the enzymatic activity. researchgate.net This method is valued for its simplicity, speed, and sensitivity. nih.gov

Similarly, this spectrofluorometric technique has been adapted for the analysis of aquatic environments. The enzymatic activity of microbial populations in lake water has been determined by monitoring the rate of fluorescein formation from a fluorescein diacetate substrate. researchgate.net This approach allows for the assessment of both particulate and dissolved esterase activity, offering insights into the biogeochemical processes occurring in the water body. The assay can be optimized for various factors, including pH and substrate concentration, to ensure accurate kinetic measurements. researchgate.net

The versatility of this method extends to the evaluation of contaminated environments. For example, the impact of pollutants, such as crude oil or heavy metals, on the microbial activity in sediments and soils can be assessed by measuring the inhibition of enzymatic hydrolysis of fluorescein diacetate. nih.govug.edu.gh A reduction in the rate of fluorescein production in the presence of contaminants indicates a toxic effect on the microbial community.

The general methodology for these bulk sample analyses involves incubating a known quantity of the sample with a solution of this compound under controlled conditions of temperature and pH. At specific time intervals, the fluorescence of the solution is measured using a spectrofluorometer, typically with excitation and emission wavelengths around 490 nm and 520 nm, respectively, corresponding to the spectral properties of fluorescein. The rate of increase in fluorescence is then used to calculate the enzymatic activity, often expressed in units of mass of fluorescein produced per unit of sample per unit of time. utoledo.edu

Detailed research findings from studies using fluorescein diacetate derivatives for bulk sample analysis are summarized in the interactive data table below. While these studies may not have used this compound specifically, the principles and outcomes are directly analogous and demonstrate the utility of this class of compounds in spectrofluorometric applications.

Sample TypeEnzymes DetectedKey FindingsReference
SoilEsterases, Lipases, ProteasesA sensitive and rapid method for measuring total microbial activity. The assay was optimized for pH, temperature, and substrate concentration to determine kinetic parameters of enzymatic activity in different soil types. researchgate.net
Lake WaterEsterases (particulate and dissolved)Demonstrated the suitability of the fluorometric assay for determining overall esterase activity in aquatic environments, providing insights into microbial metabolism. researchgate.net
Floodplain SoilsTotal catabolic enzymesUsed to assess the impact of heavy metal contamination on microbial activity. Revealed a threshold effect of contamination on the enzymatic activity of the soil microbiome. nih.gov
Coastal SedimentsGeneral biotic activityAdapted as a bulk assay to evaluate the biological impact of crude oil contamination on marine sediments by monitoring the release of fluorescein. ug.edu.gh
Immobilized Bacterial BiofilmsTotal enzymatic activity (Esterases)Developed an optimized procedure for quantifying enzymatic activity in whole biofilms without detaching the cells, providing a more reliable measure of the physiological state of immobilized biocatalysts. mdpi.com

Comparative Analysis and Methodological Considerations for 5 Acetoxymethyl Fluorescein Diacetate Assays

Differential Retention Characteristics of Fluorescent Products

The ability of a cell to retain the fluorescent product of an assay is crucial for accurate measurements. The retention of these dyes is influenced by their charge and molecular properties, as well as the activity of cellular efflux pumps.

Probe Hydrolyzed Product Key Structural Feature Influencing Retention Retention Characteristics
5-(Acetoxymethyl) Fluorescein (B123965) Diacetate 5-(Hydroxymethyl)fluoresceinHydroxymethyl groupModerate retention
Fluorescein Diacetate (FDA) FluoresceinNone (parent fluorescein)Prone to leakage from cells nih.gov
Carboxyfluorescein Diacetate (CFDA) Carboxyfluorescein (CF)Carboxyl group (additional negative charge)Better retention than fluorescein medchemexpress.com
Calcein (B42510) AM CalceinPolyanionic structureExcellent retention thermofisher.comaatbio.com
BCECF AM BCECFMultiple carboxyl groups (4-5 negative charges at pH 7-8)Excellent retention thermofisher.com

The efflux of fluorescein from cells can be influenced by the membrane potential, indicating that changes in ionic gradients can affect its retention. nih.gov The negatively charged carboxyl groups on carboxyfluorescein and BCECF, as well as the polyanionic nature of calcein, significantly improve their retention within the cytoplasm compared to the parent fluorescein molecule generated from FDA. The retention of the product of 5-AM, 5-(hydroxymethyl)fluorescein, is generally considered to be better than that of fluorescein, though perhaps not as robust as that of calcein or BCECF.

Sensitivity and Specificity in Various Cellular Contexts

The sensitivity and specificity of these fluorescent probes can be influenced by several factors, including the inherent esterase activity of the cells, the stability of the probe, and potential interactions with cellular components or experimental conditions.

Research Findings on Sensitivity and Specificity:

Esterase Activity: The rate of hydrolysis of these probes is dependent on the activity of intracellular esterases, which can vary between cell types and under different physiological conditions. For instance, the hydrolysis of FDA and cFDA in Saccharomyces cerevisiae is directly related to intracellular esterase activity. nih.gov

Probe Stability: The chemical stability of the acetoxymethyl (AM) ether groups in probes like 5-AM and Calcein AM is generally higher than that of the acetate (B1210297) esters in FDA and CFDA. nih.gov This can result in lower background fluorescence and a more specific signal from enzymatic conversion.

Cellular Efflux: The activity of multidrug resistance transporters can affect the accumulation and retention of some of these dyes. For example, BCECF AM and its hydrolyzed product can be substrates for efflux pumps like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). nih.gov

Environmental Factors: The fluorescence of calcein has been reported to be influenced by the presence of metal ions. nih.gov Similarly, the fluorescence of fluorescein derivatives is often pH-sensitive.

Assay-Induced Modifications: Experimental treatments and conditions can alter the intracellular fluorescence of these probes, which should be considered during experimental design and data analysis. nih.gov For example, some studies have shown that for certain phytoplankton species, FDA can be an unreliable indicator of vitality due to interspecific variability in staining intensity. nih.govbohrium.com In some cases, heat-killed cells have shown higher fluorescence than living cells, which is inconsistent with the expected mechanism. nih.govresearchgate.net

In comparative studies, Calcein AM is often highlighted for its low cytotoxicity and bright, photostable fluorescence, making it advantageous for a range of studies including cell viability and chemotaxis. aatbio.com While FDA is a widely used and cost-effective viability stain, its propensity for leakage and the pH sensitivity of its product can be limitations in certain applications. nih.gov 5-AM, with its improved stability over FDA, offers a reliable alternative, though its performance relative to Calcein AM may vary depending on the specific cellular context.

Comparative Use with Co-staining Dyes (e.g., Propidium (B1200493) Iodide for Membrane Integrity)

To gain a more comprehensive understanding of cell population health, 5-CFDA-AM is frequently used in conjunction with a counter-stain that specifically marks non-viable cells. Propidium Iodide (PI) is the most common co-staining dye for this purpose. PI is a fluorescent intercalating agent that binds to DNA. nih.gov Crucially, it is impermeant to the intact plasma membranes of live cells. nih.gov Therefore, it only enters cells where membrane integrity has been compromised, a hallmark of late apoptotic or necrotic cell death.

When used together in a dual-staining protocol, 5-CFDA-AM and PI allow for the simultaneous differentiation of live and dead cells within a single population. Live cells, possessing both active esterases and intact membranes, will efficiently convert 5-CFDA-AM to 5-CF and retain the green fluorescent molecule, while excluding the red-fluorescing PI. Conversely, dead cells with compromised membranes will be unable to retain 5-CF and will be readily stained by PI. This two-color discrimination provides a robust and reliable method for quantifying cell viability via fluorescence microscopy or flow cytometry.

The combination of these dyes offers a significant advantage over single-dye assays by providing a clearer distinction between viable and non-viable populations and helping to exclude cellular debris from the analysis. This method has been widely adopted for assessing the viability of various cell types, including mammalian cells and yeast.

Table 1: Principles of 5-CFDA-AM and Propidium Iodide Co-staining

Dye Mechanism of Action Cellular Requirement Fluorescent Signal in Live Cells Fluorescent Signal in Dead Cells
5-CFDA-AM Cleaved by intracellular esterases to fluorescent 5-carboxyfluorescein (B1664652). Intact cell membrane for retention; active intracellular esterases. Green None (or minimal leakage)

| Propidium Iodide (PI) | Intercalates with DNA. | Compromised cell membrane for entry. | None (excluded) | Red |

Optimization of Staining Protocols for Diverse Biological Systems

The effectiveness of 5-CFDA-AM staining is highly dependent on the specific cell type and experimental conditions. Therefore, optimization of the staining protocol is critical to ensure accurate and reproducible results.

Key incubation parameters that require optimization include dye concentration, incubation time, and temperature. The optimal concentration of 5-CFDA-AM typically ranges from 0.5 to 10 µM, but should be determined empirically for each cell type and application to achieve bright staining of viable cells with minimal background. stemcell.com

Incubation times can vary, often ranging from 5 to 30 minutes. stemcell.comnih.gov Shorter incubation times may be sufficient for cells with high esterase activity, while longer times might be necessary for cells with lower metabolic rates. However, prolonged incubation can lead to cytotoxicity or dye leakage. The temperature is also a crucial factor, with protocols commonly recommending room temperature or 37°C to ensure optimal enzyme activity. stemcell.com All incubation steps should be performed in the dark to protect the fluorophore from photobleaching. stemcell.com

The composition of the staining medium can significantly impact the outcome of 5-CFDA-AM assays. A critical consideration is the presence of serum in the cell culture medium. Serum contains extracellular esterases that can hydrolyze 5-CFDA-AM before it crosses the cell membrane. biotium.combiotium.com This premature cleavage leads to an increase in extracellular fluorescence, resulting in high background noise and a reduced signal-to-noise ratio. Therefore, it is strongly recommended to wash cells and perform the staining in a serum-free medium or a simple buffered salt solution, such as Phosphate-Buffered Saline (PBS). biotium.combiotium.com After staining, the reaction can be quenched by adding media containing serum. stemcell.com

The choice of buffer system is also important. Many standard cell culture media utilize a CO2-carbonate buffering system, which is effective only in a controlled CO2 environment (e.g., an incubator). When used under normal atmospheric conditions, the pH of these media can rise, potentially affecting both cell viability and the enzymatic reaction. Using a HEPES-buffered medium can provide more stable pH control during the staining procedure. The pH of the buffer itself can influence non-enzymatic hydrolysis of the dye, making pH control essential for minimizing artifacts. researchgate.net

Table 2: Optimization Parameters for 5-CFDA-AM Staining Protocols

Parameter General Range/Condition Rationale and Considerations
Dye Concentration 0.5 - 10 µM Must be titrated for each cell type to maximize signal and minimize toxicity/background.
Incubation Time 5 - 30 minutes Balance between sufficient dye uptake/conversion and preventing dye leakage or cytotoxicity.
Incubation Temperature Room Temperature or 37°C Optimal for intracellular esterase activity. Lower temperatures may slow the reaction.
Staining Medium Serum-free medium or PBS Avoids premature hydrolysis by extracellular esterases present in serum.
Buffer System HEPES-buffered medium or PBS Provides stable pH control outside of a CO2 incubator, minimizing pH-induced artifacts.

| Light Exposure | Protect from light | Prevents photobleaching of the fluorescent product. |

Potential for Interference and Artifacts in 5-CFDA-AM Assays

While a powerful tool, 5-CFDA-AM assays are susceptible to certain types of interference and artifacts that can lead to the misinterpretation of data. Understanding these potential pitfalls is essential for designing robust experiments and ensuring data accuracy.

One of the most significant sources of interference is the activity of extracellular esterases. These enzymes, often present in serum-containing culture media or within the extracellular space in vivo, can cleave the AM and acetate groups from 5-CFDA-AM outside the cell. nih.gov This premature hydrolysis generates the fluorescent product, carboxyfluorescein, in the extracellular medium, leading to high background fluorescence that is not indicative of cell viability. biotium.com This can obscure the signal from viable cells and lead to an overestimation of cell viability or metabolic activity. nih.gov To mitigate this, it is crucial to perform staining in a serum-free buffer and to wash the cells thoroughly before analysis. biotium.combiotium.com

In addition to enzymatic hydrolysis, 5-CFDA-AM can undergo non-enzymatic, or abiotic, cleavage. This spontaneous hydrolysis is influenced by the chemical environment, particularly pH. researchgate.net For instance, studies on the related compound Fluorescein Diacetate (FDA) have shown that non-enzymatic hydrolysis can be significant at neutral to alkaline pH (e.g., pH 7.6), which could lead to an overestimation of enzymatic activity. researchgate.net By using a buffer with a slightly lower pH (e.g., 7.0) and keeping incubation times short, the contribution of non-enzymatic hydrolysis can be minimized. researchgate.net This highlights the importance of carefully controlling the pH of the staining buffer to prevent the generation of fluorescence through non-biological mechanisms.

Table 3: Common Interferences and Mitigation Strategies in 5-CFDA-AM Assays

Source of Interference Mechanism Potential Artifact Mitigation Strategy
Extracellular Esterases Enzymatic cleavage of 5-CFDA-AM in the extracellular space. High background fluorescence; inaccurate viability assessment. Wash cells and stain in serum-free medium/buffer. biotium.combiotium.com

| Abiotic Hydrolysis | Spontaneous, non-enzymatic cleavage of 5-CFDA-AM. | False-positive fluorescence signal independent of cellular enzymatic activity. | Use optimized buffers with controlled pH (e.g., pH 7.0); minimize incubation time. researchgate.net |

Photostability and Fluorescence Quenching Considerations

When utilizing 5-(Acetoxymethyl) Fluorescein Diacetate (5-(AM)FDA) in fluorescence-based assays, it is crucial to consider the photophysical properties of its fluorescent product, 5-carboxyfluorescein. The non-fluorescent 5-(AM)FDA probe is designed to passively diffuse across cell membranes, whereupon intracellular esterases cleave the acetoxymethyl and diacetate groups to yield the highly fluorescent and membrane-impermeant 5-carboxyfluorescein. The accuracy and reproducibility of quantitative measurements are therefore directly dependent on the stability of this generated fluorophore under experimental conditions. Two primary phenomena that can significantly impact the fluorescence signal are photobleaching and fluorescence quenching.

Photostability and Photobleaching

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent. wikipedia.orgnih.gov This process is a significant limiting factor in fluorescence microscopy and quantitative assays, as it leads to a time-dependent decrease in signal intensity upon exposure to excitation light. fsu.eduthermofisher.com

The mechanism of photobleaching for fluorescein derivatives is complex. When a fluorophore absorbs a photon, it is elevated to an excited singlet state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived excited triplet state. fsu.edumicroscopyu.com In this triplet state, the molecule is highly reactive and susceptible to interactions with its environment, particularly molecular oxygen, which can lead to irreversible covalent bond modifications and the loss of fluorescence. wikipedia.orgfsu.edu

Research indicates that the photobleaching kinetics of fluorescein are often not a simple single-exponential process. nih.gov This complexity arises from multiple photochemical pathways, including both oxygen-dependent and oxygen-independent reactions. nih.gov At high concentrations, proximity-induced reactions between fluorophores, such as triplet-ground state dye interactions, can contribute to photobleaching even in the absence of oxygen. nih.gov The rate of photobleaching is influenced by several key factors, as detailed in the table below.

FactorEffect on Photobleaching RateUnderlying Mechanism
Light Intensity IncreasesHigher photon flux increases the frequency of transitions to the excited triplet state, accelerating photochemical destruction. thermofisher.comresearchgate.net
Exposure Duration IncreasesProlonged exposure to excitation light increases the cumulative probability of a photobleaching event occurring for any given fluorophore molecule. azolifesciences.com
Fluorophore Concentration IncreasesAt high concentrations, dye-dye interactions can create non-radiative decay pathways and accelerate photobleaching. nih.govresearchgate.net
Molecular Oxygen IncreasesOxygen is a highly efficient quencher of the triplet state and can react with the excited fluorophore to form reactive oxygen species that destroy the molecule. fsu.edu
Local Chemical Environment VariableThe presence of antifade reagents or oxygen scavengers can significantly decrease the rate of photobleaching. fsu.eduazolifesciences.com The pH and viscosity of the medium can also play a role.

Fluorescence Quenching

In contrast to the irreversible nature of photobleaching, fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample, often through reversible, non-covalent interactions. wikipedia.orgedinst.com Quenching occurs when an excited-state fluorophore returns to the ground state without the emission of a photon. This phenomenon is a critical consideration in assays using 5-(AM)FDA, as the intracellular accumulation of 5-carboxyfluorescein can reach concentrations where quenching effects become significant.

Several quenching mechanisms exist, with the most relevant for fluorescein-based assays being dynamic, static, and self-quenching.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule in the solution (a quencher), which facilitates non-radiative energy transfer. edinst.comrose-hulman.edu This process is diffusion-dependent, and its rate increases with temperature. rose-hulman.eduresearchgate.net Common quenchers include molecular oxygen and iodide ions. wikipedia.org

Self-Quenching (Concentration Quenching): This is a particularly important consideration for fluorescein and its derivatives. nih.gov At high concentrations, fluorophore molecules can interact with each other, leading to a decrease in quantum yield. nih.govresearchgate.net This can occur through the formation of non-fluorescent dimers or via energy transfer from an excited monomer to a non-fluorescent aggregate. plos.orgsemanticscholar.org Studies have shown that self-quenching for fluorescein derivatives begins to occur at concentrations around 4 x 10⁻⁴ M (400 µM). researchgate.net This is highly relevant in cellular viability assays, where high esterase activity can lead to a rapid and concentrated accumulation of 5-carboxyfluorescein, potentially causing an underestimation of the true signal. nih.gov

Quenching MechanismDescriptionKey Characteristics
Dynamic (Collisional) An excited fluorophore collides with a quencher, leading to non-radiative de-excitation. researchgate.netDiffusion-dependent; rate increases with temperature; fluorescence lifetime is reduced. edinst.comrose-hulman.edu
Static A non-fluorescent complex forms between the fluorophore and quencher in the ground state. wikipedia.orgNot dependent on diffusion; rate may decrease with temperature; fluorescence lifetime of uncomplexed fluorophores is unaffected. rose-hulman.eduresearchgate.net
Self-Quenching Quenching of a fluorophore by another molecule of the same type at high concentrations. nih.govOccurs at high fluorophore concentrations (e.g., >400 µM for fluorescein); can involve both static (dimer formation) and dynamic elements. researchgate.netplos.org

Future Directions and Emerging Research Avenues for 5 Acetoxymethyl Fluorescein Diacetate

Development of Novel Derivatized Analogs with Enhanced Properties

A significant area of ongoing research is the rational design of novel analogs of fluorescein-based probes to overcome the limitations of traditional compounds like Fluorescein (B123965) Diacetate (FDA). A primary issue with ester-based probes is their susceptibility to spontaneous hydrolysis in aqueous solutions, which can lead to high background fluorescence and compromise assay sensitivity. nih.govresearchgate.net

Research has focused on modifying the core structure to enhance chemical stability without sacrificing enzymatic reactivity. One promising strategy involves replacing the ester groups with acetoxymethyl (AM) ether groups. nih.govresearchgate.net This insertion of an oxygen-methylene group insulates the ester bond from the fluorescein core, which is a good leaving group, thereby reducing the rate of spontaneous hydrolysis. researchgate.net The resulting profluorophores exhibit a desirable combination of low background signal, high chemical stability, and robust reactivity with cellular esterases. nih.govresearchgate.net

The development of these analogs aims to produce probes with a range of properties tailored for specific biological questions. For instance, derivatives could be synthesized to release pH-insensitive dyes, which would be valuable for assays in cellular environments where pH fluctuations can affect the fluorescence of standard fluorescein. nih.gov The overarching goal is to create a new generation of fluorogenic substrates that are more stable and reliable than their predecessors. researchgate.net

Table 1: Comparison of Fluorescein-Based Probes and Future Analogs
CompoundKey Structural FeaturePrimary AdvantageKey Limitation / Area for ImprovementReference
Fluorescein Diacetate (FDA)Di-ester linkageCell permeability, fluorogenic response to esterases.Poor chemical stability, susceptible to spontaneous hydrolysis. nih.gov
5-(Acetoxymethyl) Fluorescein Diacetate (5-AMF diacetate)Acetoxymethyl ether groupsImproved chemical stability over FDA, low background fluorescence.Further optimization for specific applications (e.g., pH insensitivity). nih.govresearchgate.net
Future Derivatized AnalogsModified linkers, fluorophore core substitutionsPotentially enhanced photostability, pH insensitivity, and tailored enzymatic reactivity.Requires extensive synthesis and validation. nih.gov

Integration with Advanced Imaging Modalities

The enhanced properties of 5-AMF diacetate and its future derivatives make them prime candidates for integration with advanced imaging techniques that provide deeper insights into cellular dynamics. These modalities often require probes with high photostability and robust, predictable fluorescence.

Fluorescence Lifetime Imaging Microscopy (FLIM): Unlike traditional fluorescence microscopy which measures signal intensity, FLIM measures the decay rate of fluorescence for each pixel in an image. nih.gov This "lifetime" is sensitive to the fluorophore's local microenvironment, such as changes in pH, ion concentration, or viscosity. frontiersin.org Integrating stable probes derived from 5-AMF diacetate with FLIM could enable more quantitative and robust measurements of intracellular enzymatic activity, as the lifetime data is less prone to artifacts from probe concentration or excitation intensity fluctuations. frontiersin.orgnih.gov

Förster Resonance Energy Transfer (FRET): FRET is a powerful technique for measuring molecular interactions in the 1-10 nanometer range. nih.gov It involves a donor fluorophore transferring energy to an acceptor fluorophore when they are in close proximity. FRET-based assays can be used to quantitatively determine biochemical parameters like enzyme kinetics. nih.gov The development of 5-AMF diacetate analogs could lead to the creation of novel FRET-based biosensors. For example, a sensor could be designed where enzymatic cleavage of the AM groups by an esterase induces a conformational change, altering the distance between a FRET donor-acceptor pair and producing a measurable change in the FRET signal. This would allow for real-time, quantitative imaging of specific enzyme activities within living cells. nih.gov

Table 2: Advanced Imaging Modalities and Potential Integration with 5-AMF Diacetate Analogs
Imaging ModalityPrinciple of OperationAdvantage with Improved ProbesPotential ApplicationReference
Fluorescence Lifetime Imaging Microscopy (FLIM)Measures the exponential decay rate of fluorescence.Provides quantitative data independent of probe concentration, reducing artifacts.Quantitative mapping of intracellular esterase activity and microenvironment changes. nih.govfrontiersin.org
Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer between two fluorophores in close proximity.Enables the design of highly specific biosensors for molecular interactions.Real-time monitoring of enzyme kinetics and protein interactions in living cells. nih.govnih.gov

Applications in High-Throughput Screening Methodologies

High-Throughput Screening (HTS) and High-Content Screening (HCS) are cornerstones of modern drug discovery and toxicology, enabling the rapid testing of thousands of compounds. nih.goveuropeanpharmaceuticalreview.com These automated platforms rely on robust and reliable assays, often based on fluorescence.

The properties of 5-AMF diacetate—cell permeability and fluorescence activation upon enzymatic cleavage—make it well-suited for HTS assays designed to assess cell viability or identify modulators of esterase activity. medchemexpress.comnih.gov The development of more stable and reliable analogs would further enhance their utility in these large-scale applications. researchgate.net Assays with lower background noise and higher signal stability lead to better Z' scores, a statistical measure of assay quality, which is critical for the success of HTS campaigns. researchgate.net

Future applications could involve using a panel of derivatized 5-AMF diacetate analogs in HCS platforms. europeanpharmaceuticalreview.com These platforms use automated microscopy and image analysis to extract multi-parameter data from individual cells. nih.gov By using probes with different substrate specificities or that report on different cellular health parameters, researchers could simultaneously screen for compound effects on cell viability, specific enzyme pathways, and other cytotoxicity indicators. This multiplexed approach would provide a more comprehensive understanding of a compound's biological activity early in the drug discovery process. europeanpharmaceuticalreview.comnih.gov

Table 3: Applications in High-Throughput Screening (HTS)
Screening ApplicationRole of 5-AMF Diacetate / AnalogsAdvantage of Improved ProbesReference
Drug DiscoveryIdentify compounds that inhibit or activate specific intracellular esterases or hydrolases.Increased assay robustness and reliability (higher Z' factor), reducing false positives/negatives. nih.govresearchgate.net
Cytotoxicity and Viability AssaysPrimary screen to assess the general toxicity of compounds on cell health by measuring membrane integrity and metabolic activity.Greater stability in assay media over the long incubation times typical of HTS. nih.govnih.gov
High-Content Screening (HCS)Used as one of multiple fluorescent markers to simultaneously measure various cellular parameters (e.g., viability, apoptosis, organelle health).Enables multiplexed assays with minimal signal bleed-through and enhanced signal-to-noise ratio. europeanpharmaceuticalreview.com

Q & A

Q. What is the optimal protocol for using 5-(Acetoxymethyl) Fluorescein Diacetate (5-CFDA, AM) in cell viability assays?

Methodological Answer:

  • Stock Preparation : Dissolve 5-CFDA, AM in anhydrous DMSO at 5–10 mM (e.g., 5 mg/mL in DMSO). Aliquot and store at -20°C to avoid freeze-thaw degradation .
  • Working Concentration : Use 1–10 µM in physiological buffers (e.g., PBS). Optimize based on cell type; higher concentrations may cause cytotoxicity .
  • Incubation : Incubate cells for 15–30 minutes at 37°C. Wash with buffer to remove excess dye before imaging or flow cytometry .
  • Controls : Include untreated cells (autofluorescence control) and cells treated with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to validate specificity .

Q. How does 5-CFDA, AM distinguish between live and dead cells?

Methodological Answer:

  • Mechanism : 5-CFDA, AM is cell-permeable and hydrolyzed by intracellular esterases to release fluorescent 5-carboxyfluorescein, which is retained in live cells with intact membranes. Dead cells (compromised membranes) leak the fluorescent product .
  • Quantification : Use flow cytometry (ex/em ~494/517 nm) or fluorescence microscopy. Combine with membrane-impermeable dyes like propidium iodide (PI) for dual staining .

Q. What are critical storage and stability considerations for 5-CFDA, AM?

Methodological Answer:

  • Lyophilized Powder : Store at -20°C in desiccated conditions. Avoid humidity to prevent hydrolysis .
  • Solutions : Stock solutions in DMSO remain stable for 6 months at -20°C. Avoid repeated thawing; prepare single-use aliquots .
  • Light Sensitivity : Protect from light during preparation and imaging to prevent photobleaching .

Advanced Research Questions

Q. How can researchers address variability in esterase activity when using 5-CFDA, AM across cell types?

Methodological Answer:

  • Calibration : Pre-test esterase activity using a fluorometric esterase assay (e.g., with fluorescein diacetate) to normalize 5-CFDA, AM loading .
  • Inhibitor Titration : Use esterase inhibitors (e.g., eserine) to establish baseline fluorescence and adjust incubation time .
  • Cell-Specific Protocols : For low-esterase cells (e.g., certain cancer lines), increase dye concentration (up to 20 µM) or incubation time (45–60 minutes) .

Q. How does 5-CFDA, AM interact with multidrug resistance (MDR) transporters, and how can this interference be mitigated?

Methodological Answer:

  • Substrate Recognition : 5-CFDA, AM is effluxed by ABC transporters (e.g., MRP1, P-glycoprotein), reducing intracellular fluorescence in MDR-positive cells .
  • Inhibition Strategies : Co-treat with MDR inhibitors (e.g., verapamil for P-gp, MK571 for MRP1) during dye loading .
  • Alternative Probes : Use non-substrate dyes like calcein-AM in MDR-overexpressing models .

Q. What experimental designs are recommended for combining 5-CFDA, AM with pH-sensitive probes in acidic microenvironments?

Methodological Answer:

  • pH Interference : 5-carboxyfluorescein (hydrolysis product) has a pKa ~6.5; fluorescence intensity decreases in acidic organelles (e.g., lysosomes) .
  • Dual-Labeling : Use pH-insensitive dyes (e.g., SNARF-1 for pH measurement) alongside 5-CFDA, AM. Employ spectral unmixing in confocal microscopy to separate signals .
  • Buffering : Maintain extracellular pH at 7.4 and use HEPES-buffered media to minimize artifacts .

Q. How can researchers resolve contradictory viability data between 5-CFDA, AM and metabolic assays (e.g., MTT)?

Methodological Answer:

  • Discrepancy Sources :
    • Esterase Activity vs. Metabolism : 5-CFDA, AM reflects esterase activity, while MTT measures mitochondrial reductase activity. These may diverge in stressed cells .
    • Membrane Integrity : 5-CFDA, AM leakage in dead cells may not correlate with metabolic shutdown .
  • Validation : Cross-validate with ATP assays or dual staining (e.g., 5-CFDA, AM + PI) for consensus .

Q. What advanced applications leverage 5-CFDA, AM beyond viability assays?

Methodological Answer:

  • Cell Tracking : Use 5-CFDA, AM for long-term tracing in migration/proliferation studies. The dye’s covalent binding to intracellular proteins enables retention through divisions .
  • Reactive Oxygen Species (ROS) : Combine with ROS probes (e.g., CM-H2DCFDA) in multi-parametric flow cytometry. Optimize laser lines to avoid spectral overlap .
  • Microbial Activity : Adapt for soil or biofilm studies by modifying hydrolysis protocols (e.g., extended incubation for microbial esterases) .

Methodological Tables

Q. Table 1. Key Spectral Properties of 5-CFDA, AM and Common Compatible Probes

ProbeExcitation (nm)Emission (nm)ApplicationCompatibility with 5-CFDA, AM
5-CFDA, AM494517Viability/Proliferation-
Propidium Iodide (PI)535617Dead Cell MarkerYes (dual staining)
SNARF-1548/579587/635pH MeasurementYes (confocal unmixing)
CM-H2DCFDA504529ROS DetectionYes (sequential staining)

Q. Table 2. Troubleshooting Common Experimental Issues

IssueLikely CauseSolution
Low Fluorescence SignalLow esterase activityIncrease dye concentration or incubation time
High Background NoiseIncomplete washingAdd 2–3 buffer washes post-incubation
Inconsistent Data vs. MTTMetabolic vs. esterase activityUse ATP assay or dual staining for validation
Dye Leakage in Live CellsMembrane instabilityUse shorter incubation time or lower dye

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.